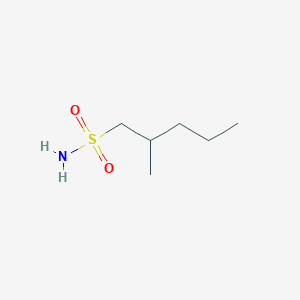

2-Methylpentane-1-sulfonamide

説明

2-Methylpentane-1-sulfonamide is a chemical compound with the CAS Number: 1247852-31-8 . It has a molecular weight of 165.26 . The IUPAC name for this compound is 2-methyl-1-pentanesulfonamide .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H15NO2S/c1-3-4-6(2)5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) . This indicates that the molecule consists of 6 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .

科学的研究の応用

Antibody Generation for Sulfonamide Antibiotics Analysis

A study developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing sulfonamide antibiotics in milk samples by generating broad specificity antibodies. The antibodies were raised against specific haptens designed to enhance selectivity against common aminobenzenesulfonylamino moieties, demonstrating the potential of 2-Methylpentane-1-sulfonamide derivatives in improving analytical methods for veterinary antibiotics detection (J. Adrián et al., 2009).

Indoor and Outdoor Air Quality Monitoring

Research on perfluorinated alkyl sulfonamides (PFASs), including N-methylperfluorooctane sulfonamidoethanol (MeFOSE) and N-ethylperfluorooctane sulfonamide (EtFOSA), has highlighted their presence in indoor and outdoor air, contributing to environmental pollution. Studies utilizing passive air samplers showed significant indoor source strength for these compounds, emphasizing the need for monitoring and controlling PFAS emissions to protect air quality (M. Shoeib et al., 2005).

Firefighting Foam Surfactant Analysis

Investigations into the composition of firefighting foam surfactant Forafac®1157, a replacement for perfluorooctane sulfonate (PFOS), revealed its major component as a 6:2 fluorotelomer sulfonamide alkylbetaine (6:2 FTAB). This study not only elucidated the chemical structure of 6:2 FTAB but also identified its biological and photolytic transformation products, providing crucial information for environmental monitoring of novel fluorinated surfactants (M. Moe et al., 2012).

Combustion Enhancement Studies

Research into the effects of sulfur compounds, including this compound derivatives, on alkane combustion has provided insights into their potential to promote combustion efficiency. This work has implications for the development of more efficient fuel additives and combustion processes (C. F. Cullis et al., 1983).

Environmental Impact and Human Exposure Assessment

Studies on the concentrations of polyfluoroalkyl compounds (PFCs) in human serum have raised concerns about human exposure to these compounds, including sulfonamide derivatives. These findings underscore the importance of ongoing monitoring and evaluation of the health risks associated with PFC exposure in various populations (A. Calafat et al., 2007).

作用機序

Target of Action

2-Methylpentane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance, respiration, and the synthesis of folic acid, which is essential for DNA replication.

Mode of Action

Sulfonamides, including this compound, act by competitively inhibiting the enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound prevents the formation of dihydropteroate, a precursor of folic acid. This leads to a decrease in the availability of folic acid, which is essential for DNA synthesis. As a result, bacterial growth is inhibited .

Pharmacokinetics

They are metabolized in the liver and excreted primarily in the urine

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for DNA replication, this compound effectively inhibits the ability of bacteria to replicate .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as organic matter in the environment, could potentially interact with the drug and affect its bioavailability

生化学分析

Biochemical Properties

The biochemical properties of 2-Methylpentane-1-sulfonamide are not fully understood due to the limited research available. As a sulfonamide, it likely interacts with various enzymes, proteins, and other biomolecules. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These interactions often involve the inhibition of enzymes, which can disrupt the normal function of the biomolecules and alter biochemical reactions .

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sulfonamides typically exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Sulfonamides are known to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Sulfonamides are known to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Sulfonamides are known to interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Sulfonamides are known to interact with various transporters or binding proteins and can have effects on their localization or accumulation .

Subcellular Localization

Sulfonamides are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

特性

IUPAC Name |

2-methylpentane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S/c1-3-4-6(2)5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPZDLNZQVUSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

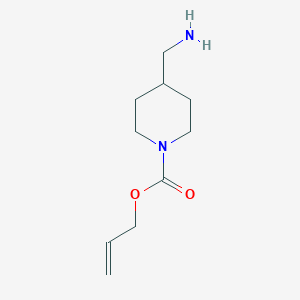

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

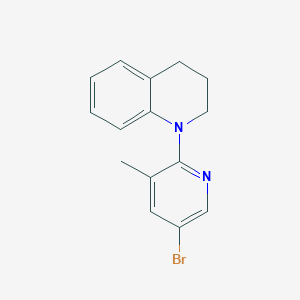

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol](/img/structure/B1527801.png)

![2-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1527802.png)

![Methyl 5-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1527815.png)